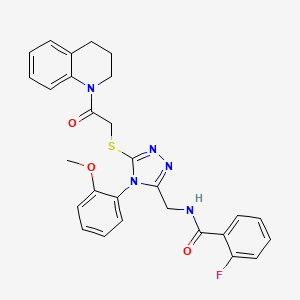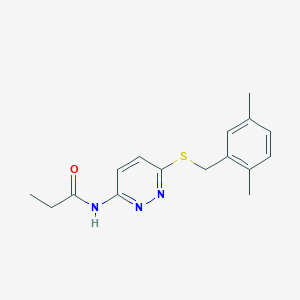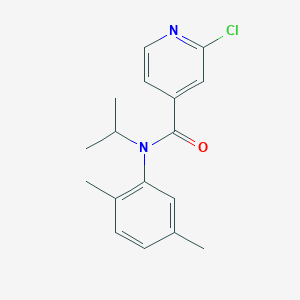
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide, also known as DANA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DANA is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry
Acrylamide, a compound related to (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide, is widely used in industrial processes to synthesize polyacrylamide. Polyacrylamide has various applications including soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. It's also used in laboratories for protein separation by electrophoresis. The understanding of acrylamide's formation, especially in food processing, and its implications for human health has been a significant area of research. Studies have explored its presence in foods processed under high temperatures, which has heightened interest in its chemistry, biochemistry, and safety. This involves investigating its formation from asparagine and glucose during Maillard reactions, its metabolism, and its biological effects on cells, tissues, and organisms (Friedman, 2003).
Safety and Toxicology
The potential toxic effects of acrylamide, including neurotoxicity, reproductive toxicity, genotoxicity, and carcinogenicity, have been extensively studied. This research is crucial for assessing the risks associated with exposure to acrylamide and related compounds from both environmental sources and the diet. Efforts to understand and mitigate these risks involve exploring the mechanisms of acrylamide formation in food and developing strategies to reduce its levels. These strategies include modifying food processing techniques, selecting food varieties with lower precursor levels, and using additives that can inhibit acrylamide formation (Pennisi et al., 2013).
Mitigation Strategies
Research into reducing the dietary content and toxicity of acrylamide has led to various proposed methods. These include selecting plant varieties with low levels of precursors, employing processing conditions that minimize formation, and using ingredients that inhibit its formation. The goal is to reduce acrylamide exposure without negatively affecting food quality, safety, and consumer acceptance. This multifaceted approach underscores the complex challenge of addressing acrylamide-related health risks while maintaining the nutritional and sensory properties of food (Friedman & Levin, 2008).
Propiedades
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20(13-6-14-4-10-17(11-5-14)23(25)26)22-19-12-9-16-8-7-15-2-1-3-18(19)21(15)16/h1-6,9-13H,7-8H2,(H,22,24)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGDIVDEYLQKM-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)


![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)
![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)

